Dehydroabietinol
Dehydroabietinol
Dehydroabietadienol is a carbotricyclic compound and an abietane diterpenoid.
Brand Name:
Vulcanchem
CAS No.:
3772-55-2
VCID:
VC21138935
InChI:
InChI=1S/C20H30O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12,14,18,21H,5,7,9-11,13H2,1-4H3
SMILES:
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CO)C
Molecular Formula:
C20H30O
Molecular Weight:
286.5 g/mol
Dehydroabietinol
CAS No.: 3772-55-2
Cat. No.: VC21138935
Molecular Formula: C20H30O
Molecular Weight: 286.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Dehydroabietadienol is a carbotricyclic compound and an abietane diterpenoid. |
|---|---|
| CAS No. | 3772-55-2 |
| Molecular Formula | C20H30O |
| Molecular Weight | 286.5 g/mol |
| IUPAC Name | (1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl)methanol |
| Standard InChI | InChI=1S/C20H30O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12,14,18,21H,5,7,9-11,13H2,1-4H3 |
| Standard InChI Key | WSKGRAGZAQRSED-UHFFFAOYSA-N |
| Isomeric SMILES | CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CO)C |
| SMILES | CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CO)C |
| Canonical SMILES | CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CO)C |
| Appearance | Oil |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator